1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride
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Overview
Description
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride is a heterocyclic compound with the molecular formula C5H10Cl2N4 It is a derivative of pyrazole and pyrrole, which are both important classes of organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride: A closely related compound with similar chemical properties.
Pyrrolo[1,2-a]pyrazines: Another class of heterocyclic compounds with comparable structures and reactivity.
Uniqueness
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H9ClN4 |
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Molecular Weight |
160.60 g/mol |
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-5-3-1-7-2-4(3)8-9-5;/h7H,1-2H2,(H3,6,8,9);1H |
InChI Key |
LNBSUHJXPPYIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)NN=C2N.Cl |
Origin of Product |
United States |
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